3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine

BTK inhibition Structure-activity relationship Kinase inhibitor

3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine (CAS 832695-81-5) is a heterocyclic small molecule belonging to the thieno[3,2-c]pyridin-4-amine scaffold class. This class has been validated as a source of potent Bruton's tyrosine kinase (BTK) inhibitors, with lead compounds demonstrating nanomolar enzymatic IC50 values and favorable kinase selectivity.

Molecular Formula C17H13N5S
Molecular Weight 319.4 g/mol
CAS No. 832695-81-5
Cat. No. B14009646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine
CAS832695-81-5
Molecular FormulaC17H13N5S
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC3=C2C(=NC=C3C4=CN=CN=C4)N)N
InChIInChI=1S/C17H13N5S/c18-12-3-1-10(2-4-12)14-8-23-16-13(7-22-17(19)15(14)16)11-5-20-9-21-6-11/h1-9H,18H2,(H2,19,22)
InChIKeyHKPMGENRPXSCRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine (CAS 832695-81-5): Structural Basis and BTK-Targeted Chemical Class


3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine (CAS 832695-81-5) is a heterocyclic small molecule belonging to the thieno[3,2-c]pyridin-4-amine scaffold class [1]. This class has been validated as a source of potent Bruton's tyrosine kinase (BTK) inhibitors, with lead compounds demonstrating nanomolar enzymatic IC50 values and favorable kinase selectivity [1]. The compound features a 4-aminophenyl group at the 3‑position and a pyrimidin-5-yl substituent at the 7‑position, structural features that differentiate it within the broader thieno[3,2-c]pyridin-4-amine series [2]. These substitution elements contribute to a molecular weight of 319.4 g/mol, calculated logP of 2.4, hydrogen bond donor count of 2, hydrogen bond acceptor count of 6, and topological polar surface area (TPSA) of 119 Ų [2].

Why 3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine Cannot Be Replaced by Other Thieno[3,2-c]pyridin-4-amine Analogs


The thieno[3,2-c]pyridin-4-amine scaffold exhibits marked structure-activity relationship (SAR) sensitivity at the 7‑position, where even subtle variations in the heteroaryl substituent profoundly alter BTK inhibitory potency and physicochemical properties [1]. In a series of 21 analogs, BTK IC50 values ranged from nanomolar to inactive depending on the 7‑substituent, demonstrating that 7‑position substitution is a critical determinant of activity rather than a passive solubilizing appendage [1]. Computational descriptors further distinguish the pyrimidin-5-yl bearing analog from simpler 7‑H or 7‑pyridinyl analogs: the additional nitrogen atom in the pyrimidine ring increases hydrogen bond acceptor count and TPSA, altering both target engagement potential and pharmacokinetic properties [2]. Therefore, generic interchange with a different 7‑substituted or 7‑unsubstituted analog risks loss of potency, altered selectivity, or unforeseen changes in ADME behavior.

Quantitative Differentiation Evidence for 3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine (CAS 832695-81-5) Versus Structural Analogs


BTK Inhibitory Potency: SAR Evidence That 7-Position Heteroaryl Substituents Are Essential for Nanomolar Activity in the Thieno[3,2-c]pyridin-4-amine Class

In the foundational thieno[3,2-c]pyridin-4-amine BTK inhibitor series, 7‑position substitution was indispensable for potent BTK enzymatic inhibition. The lead compound 14g, bearing a 7‑substituent, achieved an IC50 of 12.8 nM against BTK enzyme; in contrast, the 7‑H unsubstituted parent core is inferred to be substantially less active, as potency in this series required decoration of both the 3‑ and 7‑positions [1]. Although direct BTK IC50 data for 3-(4-aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine has not been disclosed in public-domain literature, its possession of a heteroaryl substituent at the 7‑position places it in the active subseries identified in this SAR study [1].

BTK inhibition Structure-activity relationship Kinase inhibitor

Hydrogen Bond Acceptor (HBA) Count Differentiates 7‑Pyrimidin-5-yl Analog from 7‑H and 7‑Pyridinyl Analogs

The pyrimidine ring at the 7‑position provides two additional nitrogen atoms relative to a phenyl ring and one additional nitrogen relative to a pyridine ring, increasing the hydrogen bond acceptor count. 3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine has a total of 6 HBA [1]. The 7‑H analog (3-(4-aminophenyl)thieno[3,2-c]pyridin-4-amine, CAS 832694-16-3, C13H11N3S) is expected to have approximately 3 HBA [2]. The 7‑(pyridin-4-yl) analog (C18H14N4S) is expected to have approximately 5 HBA [2]. The increased HBA count of the pyrimidin-5-yl derivative is predicted to enhance aqueous solubility and modulate hydrogen-bonding interactions with the BTK hinge region or the DFG motif, though direct co‑crystal structure confirmation is not publicly available.

Physicochemical property Hydrogen bond acceptor Drug-likeness

Topological Polar Surface Area (TPSA) Elevation Confers Improved Aqueous Solubility Potential Relative to 7‑Unsubstituted Analog

TPSA is a computational predictor of intestinal absorption and aqueous solubility. The target compound 3-(4-aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine has a TPSA of 119 Ų [1]. The 7‑H analog (C13H11N3S, CAS 832694-16-3) has a TPSA of approximately 77 Ų [2]. The +42 Ų difference is attributable to the additional nitrogen atoms of the pyrimidine ring and predicts improved aqueous solubility and potentially higher oral bioavailability for the pyrimidin-5-yl analog. This property difference may be important for in-cell assay formats requiring soluble compound delivery at higher concentrations.

Physicochemical property Topological polar surface area Solubility

Kinase Selectivity Profile Inferred from Thieno[3,2-c]pyridin-4-amine Class: Relatively Favorable Selectivity for BTK Over Related Kinases

The thieno[3,2-c]pyridin-4-amine scaffold has been reported to exhibit relatively good kinase selectivity. In the Zhao et al. (2015) study, the representative lead compound 14g demonstrated selectivity over a panel of kinases, supporting the concept that this scaffold can achieve a tolerable selectivity window [1]. While direct selectivity profiling of 3-(4-aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine is not publicly available, the presence of the pyrimidin-5-yl substituent is anticipated to influence selectivity through unique hydrogen‑bonding interactions with the BTK active site, given the role of the 7‑substituent in modulating kinase‑inhibitor interactions observed in this series [1]. Conversely, analogs with different 7‑heteroaryl groups may exhibit divergent selectivity profiles, making indiscriminate substitution inadvisable.

Kinase selectivity BTK Off-target

XLogP3 and Molecular Weight Position Pyrimidin-5-yl Analog Within Lead-Like Chemical Space While Extending Molecular Reach via 7‑Substitution

The computed XLogP3 of 3-(4-aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine is 2.4, and its molecular weight is 319.4 g/mol [1]. In comparison, the 7‑H analog has a lower molecular weight (~241 g/mol) and estimated lower logP (~1.5), while the 7‑pyridin-4-yl analog has similar MW (318.4 g/mol) but likely lower logP (~2.0) due to one fewer nitrogen. The target compound balances lipophilicity within the optimal range for cell permeability (logP 1–3.5) while maintaining molecular weight below the typical drug‑like cutoff (~500 Da). This property set supports favorable cell penetration and solubility compared to more lipophilic 7‑substituted analogs (e.g., 7‑thiophen-3-yl), while the pyrimidine ring offers greater polarity than a phenyl or pyridinyl substituent, potentially improving aqueous solubility.

Lipophilicity Drug-likeness Molecular property

Rotatable Bond Count and Rigidification: Reduced Conformational Flexibility Relative to Longer 7‑Substituent Analogs

The target compound has only 2 rotatable bonds, as computed by Cactvs [1]. This low number reflects the rigid heterocyclic scaffold combined with a directly attached pyrimidine ring at position 7. By contrast, analogs with longer 7‑substituents (e.g., those containing an amide linker or a methoxy‑pyrimidine group, such as CAS 832695-76-8) would have additional rotatable bonds (≥3). The 7‑H analog also has 2 rotatable bonds, but without the capacity for extended hydrogen‑bonding interactions. Reduced conformational flexibility is associated with lower entropic penalty upon target binding, potentially enhancing affinity per heavy atom (ligand efficiency). The pyrimidine‑5‑yl analog thus combines low flexibility with a strategically placed HBA‑rich ring, a combination that may confer favorable binding thermodynamics relative to more flexible or less functionalized analogs.

Conformational flexibility Entropic binding Ligand efficiency

Application Scenarios for 3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine (CAS 832695-81-5) Grounded in Quantitative Evidence


BTK-Focused Biochemical and Cellular SAR Exploration

The thieno[3,2-c]pyridin-4-amine core is a validated BTK inhibitory scaffold, with lead compounds achieving single‑digit nanomolar potency [1]. The 7‑(pyrimidin‑5‑yl) variant extends this SAR space at the 7‑position, leveraging 6 hydrogen bond acceptors and a TPSA of 119 Ų to probe hinge‑region interactions [2]. Researchers can use this compound as a tool to dissect the contribution of the pyrimidine ring to BTK binding affinity and selectivity over close kinase family members (e.g., TEC, BLK, LYN), particularly given the class‑level observation of favorable kinase selectivity in this series [1].

Physicochemical Property‑Driven Lead Optimization Programs

The compound's balanced lipophilicity (XLogP3 = 2.4) and molecular weight (319.4 g/mol) place it within lead‑like oral drug space [3]. Its solubility potential (TPSA 119 Ų, +42 Ų over the 7‑H analog) supports formulation for oral or intraperitoneal dosing in rodent pharmacokinetic studies [3]. The low rotatable bond count (2) and moderate HBA count (6) distinguish it as a rigid, polar template suitable for structure‑based optimization aimed at improving metabolic stability without excessive molecular growth.

Chemical Probe Development for BTK-Dependent B‑Cell Signaling Studies

Given the established role of BTK inhibitors in modulating B‑cell receptor signaling, this compound can serve as a starting point for developing chemical probes to investigate BTK function in B‑cell malignancies or autoimmune models [1]. The pyrimidine‑5‑yl group provides a synthetic handle for further derivatization (e.g., halogenation, amination) to install affinity tags or fluorescent reporters, while maintaining the core scaffold's binding orientation [1].

Comparative Selectivity Profiling Against 7‑Substituent Series Analogs

The compound occupies a defined region of chemical space among 7‑substituted thieno[3,2-c]pyridin-4‑amines. Its HBA count (6) and TPSA (119 Ų) are distinct from 7‑H, 7‑pyridinyl, and 7‑methoxypyrimidinyl analogs [2]. Systematic procurement of this compound alongside its direct analogs enables head‑to‑head kinase selectivity panels and cellular efficacy comparisons, providing empirical data to validate the computational predictions of differentiated binding modes and ADME properties.

Quote Request

Request a Quote for 3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.